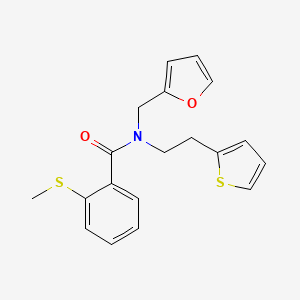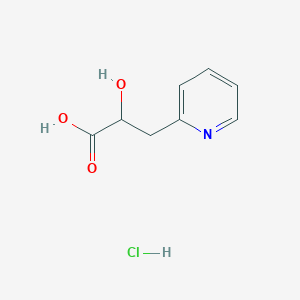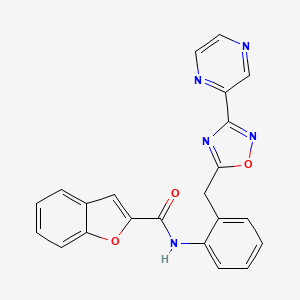
8-(propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a useful research compound. Its molecular formula is C13H20ClN and its molecular weight is 225.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 8-(propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, also known as nirmatrelvir, is the SARS-CoV-2 protease . This protease plays a crucial role in the replication of the SARS-CoV-2 virus, making it a key target for antiviral drugs .
Mode of Action
Nirmatrelvir acts as a protease inhibitor . It binds to the SARS-CoV-2 protease, inhibiting its function and thereby preventing the virus from replicating within the host cell . This interaction disrupts the life cycle of the virus, reducing its ability to spread within the host .
Biochemical Pathways
The inhibition of the SARS-CoV-2 protease affects the viral replication pathway. The protease is responsible for cleaving the viral polyprotein at several sites, a necessary step in the replication of the virus . By inhibiting this protease, nirmatrelvir prevents the virus from completing its replication cycle .
Pharmacokinetics
It is known that nirmatrelvir is an orally bioavailable drug , suggesting that it is well-absorbed in the gastrointestinal tract
Result of Action
The result of nirmatrelvir’s action is a reduction in the replication of the SARS-CoV-2 virus within the host. By inhibiting the viral protease, the drug prevents the virus from completing its replication cycle . This can lead to a decrease in viral load and potentially alleviate the symptoms of COVID-19 .
Propiedades
IUPAC Name |
8-propan-2-yl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10(2)12-6-5-11-4-3-7-14-9-13(11)8-12;/h5-6,8,10,14H,3-4,7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVLSLILORYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CCCNC2)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956923.png)

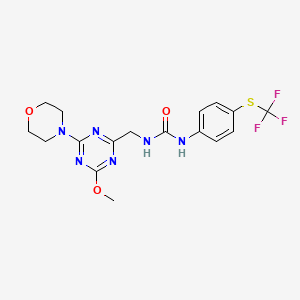
![4,5-Dimethyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2956927.png)
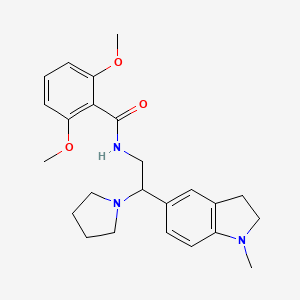

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2956931.png)

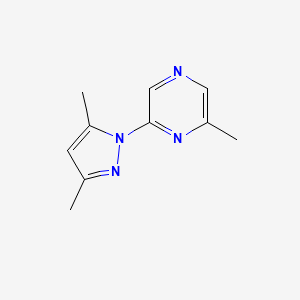
![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2956936.png)
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide](/img/new.no-structure.jpg)
